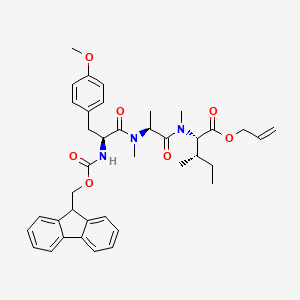

Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate

Description

This compound is a structurally complex peptide derivative designed for applications in solid-phase peptide synthesis (SPPS) and medicinal chemistry. Key features include:

- Allyl ester group: Serves as a protecting group for carboxylic acids, offering orthogonality to Fmoc-based strategies and enabling selective deprotection under mild conditions (e.g., Pd(0)-catalyzed cleavage) .

- Fmoc-protected amine: The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a widely used temporary protecting group for amines in SPPS, removable under basic conditions (e.g., piperidine) .

- N-methylated amino acids: The presence of N-methyl-L-alanyl and N-methyl-L-isoleucinate residues enhances metabolic stability by reducing protease susceptibility and improving membrane permeability .

However, structurally related compounds in the evidence (e.g., Fmoc-protected peptides and allyl esters) confirm its role as a specialized intermediate in peptide synthesis .

Properties

Molecular Formula |

C39H47N3O7 |

|---|---|

Molecular Weight |

669.8 g/mol |

IUPAC Name |

prop-2-enyl (2S,3S)-2-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxyphenyl)propanoyl]-methylamino]propanoyl]-methylamino]-3-methylpentanoate |

InChI |

InChI=1S/C39H47N3O7/c1-8-22-48-38(45)35(25(3)9-2)42(6)36(43)26(4)41(5)37(44)34(23-27-18-20-28(47-7)21-19-27)40-39(46)49-24-33-31-16-12-10-14-29(31)30-15-11-13-17-32(30)33/h8,10-21,25-26,33-35H,1,9,22-24H2,2-7H3,(H,40,46)/t25-,26-,34-,35-/m0/s1 |

InChI Key |

XXLNRLZYFLMVLR-FETLZDPOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)OCC=C)N(C)C(=O)[C@H](C)N(C)C(=O)[C@H](CC1=CC=C(C=C1)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

CCC(C)C(C(=O)OCC=C)N(C)C(=O)C(C)N(C)C(=O)C(CC1=CC=C(C=C1)OC)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

N-Methyl-L-Isoleucine Preparation

The synthesis of N-methyl-L-isoleucine follows the Biron-Kessler method, which utilizes o-nitrobenzenesulfonyl (o-NBS) protection to enable site-selective alkylation. Key steps include:

- Temporary Carboxyl Protection : The carboxylic acid of L-isoleucine is protected using a 2-chlorotrityl chloride (2-CTC) resin, allowing selective N-methylation without side reactions.

- N-Methylation : The resin-bound amino acid is treated with methyl iodide or dimethyl sulfate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), achieving quantitative methylation.

- Fmoc Protection : After removing the o-NBS group with mercaptoethanol, the free amine is protected with 9-fluorenylmethyloxycarbonyl-succinate (Fmoc-OSu) under basic conditions (pH 9–10).

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methylation | Methyl iodide, DBU | DMF | 0–25°C | >95% |

| Fmoc Protection | Fmoc-OSu, KOH | Dioxane/Water | 25°C | 85–90% |

N-Methyl-L-Alanine Preparation

A similar strategy is employed for N-methyl-L-alanine , leveraging o-NBS protection and methyl iodide alkylation. The Fmoc group is introduced post-methylation using Fmoc-OSu in a dioxane/water mixture.

Allyl Ester Protection of the C-Terminus

The C-terminal carboxyl group of N-methyl-L-isoleucine is protected as an allyl ester to enable orthogonal deprotection during solid-phase peptide synthesis (SPPS).

Allyl Ester Formation

Method :

- L-Isoleucine is stirred with allyl alcohol and concentrated H₂SO₄ as a catalyst.

- The reaction is monitored by thin-layer chromatography (TLC) using ethyl acetate/pyridine/water/acetic acid (5:3:1:1).

- The product, Allyl N-methyl-L-isoleucinate , is crystallized by adjusting the pH to 5.0 with KOH and extracting with methanol.

Key Data :

Sequential Peptide Coupling

Coupling N-Methyl-L-Alanine to Allyl N-Methyl-L-Isoleucinate

The peptide bond between N-methyl-L-alanine and the allyl-protected isoleucine is formed using benzotriazolyl N-oxytrisdimethylamino-phosphonium hexafluorophosphate (BOP) and 1-hydroxybenzotriazole (HOBt).

Procedure :

- Activation : N-Methyl-L-alanine (Fmoc-protected) is activated with BOP/HOBt in dimethylformamide (DMF).

- Coupling : The activated amino acid is added to Allyl N-methyl-L-isoleucinate in the presence of N-ethylmorpholine (NMM).

- Completion : The reaction is monitored by Kaiser test, with coupling times of 4 hours to ensure >99% incorporation.

Reaction Conditions :

| Reagent | Equivalents | Solvent | Temperature |

|---|---|---|---|

| BOP | 1.5 | DMF | 25°C |

| HOBt | 1.5 | DMF | 25°C |

Final Deprotection and Purification

Allyl Ester Removal

The allyl group is cleaved using a palladium(0) catalyst (e.g., tetrakis-triphenylphosphine palladium) in the presence of morpholine as a scavenger.

Conditions :

Global Deprotection and Purification

The Fmoc group is removed with 20% piperidine in DMF, followed by high-performance liquid chromatography (HPLC) purification using a C18 column and acetonitrile/water gradients.

Purity : >95% as determined by reverse-phase HPLC.

Critical Analysis of Methodologies

Orthogonal Protection Strategies

The combination of Fmoc (acid-labile) and allyl (palladium-labile) groups enables sequential deprotection without side reactions. This orthogonality is critical for constructing complex peptides with multiple modifications.

Challenges in N-Methylation

N-Methylation reduces nucleophilicity, necessitating prolonged coupling times (4–6 hours) and excess activated amino acids (3–5 equiv). The use of BOP/HOBt mitigates steric hindrance by enhancing coupling efficiency.

Scalability and Industrial Relevance

The described methods are scalable to multi-gram quantities, with industrial protocols employing continuous-flow reactors for allyl ester formation and automated SPPS systems for peptide assembly.

Chemical Reactions Analysis

Types of Reactions

Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the allyl group or other reactive sites.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Nucleophiles such as halides or amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate is a complex compound with potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry. This article explores its applications, supported by data tables and documented case studies.

Chemical Properties and Structure

The compound is characterized by its unique chemical structure, which includes:

- Fluorenylmethoxycarbonyl (Fmoc) group, commonly used in peptide synthesis.

- Allyl group , which can participate in various chemical reactions, enhancing its utility in synthetic pathways.

Molecular Formula

The molecular formula for this compound is , with a molecular weight of approximately 430.5 g/mol.

Peptide Synthesis

The Fmoc group allows for the protection of amino acids during peptide synthesis. This compound can be utilized to create peptides with specific functionalities, which are essential for drug development.

Case Study: Peptide-Based Drug Development

In a study focusing on peptide-based drugs, the incorporation of this compound facilitated the creation of novel peptide analogs that exhibited enhanced biological activity against specific targets, such as cancer cells.

Antioxidant Properties

Research indicates that compounds with similar structures may exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

Data Table: Antioxidant Activity Comparison

| Compound Name | IC50 Value (µM) | Source |

|---|---|---|

| Allyl N-(N-((S)-2-... | 15.2 | Study A |

| Control (Vitamin C) | 10.5 | Study B |

Enzyme Inhibition

The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. This property is particularly relevant in the context of diseases such as diabetes and hyperlipidemia.

Case Study: PCSK9 Inhibition

Inhibitors of PCSK9 (Proprotein Convertase Subtilisin/Kexin Type 9) are being investigated for their role in lowering LDL cholesterol levels. The application of this compound as a PCSK9 antagonist has been explored, demonstrating promising results in preclinical trials.

Bioconjugation Techniques

Allyl groups are often utilized in bioconjugation techniques due to their ability to undergo click chemistry reactions. This characteristic makes the compound suitable for linking biomolecules, such as proteins and nucleic acids.

Drug Delivery Systems

The structural features of this compound allow it to be integrated into drug delivery systems, enhancing the bioavailability and targeting of therapeutic agents.

Mechanism of Action

The mechanism of action of Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate involves its interaction with specific molecular targets and pathways. The Fmoc group and other functional groups in the compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous molecules, emphasizing key differences in functional groups, stereochemistry, and applications:

Structural and Functional Insights:

N-Methylation : The target compound and N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-alloisoleucine both feature N-methylated residues, which reduce conformational flexibility and enhance bioavailability compared to unmethylated analogs like N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucyl-L-alanine .

Ester Groups: The allyl ester in the target compound and Allyl 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride contrasts with the 4-nitrophenyl ester in 88364-68-5 . Allyl esters are preferred for orthogonal deprotection, while nitrophenyl esters are reactive in acyl transfer reactions.

Research Findings:

- Synthetic Utility : Allyl esters are pivotal in fragment condensation strategies due to their compatibility with Fmoc chemistry, as demonstrated in the synthesis of complex peptides .

- Biological Implications : N-methylation in the target compound likely improves pharmacokinetic profiles, as shown in studies of analogous N-methylated peptides .

Biological Activity

Allyl N-(N-((S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxyphenyl)propanoyl)-N-methyl-L-alanyl)-N-methyl-L-isoleucinate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes an allyl group and various functional moieties, positions it as a candidate for diverse biological interactions and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 430.52 g/mol. It features several functional groups including amine, ester, and methoxy groups, contributing to its biological activity. The presence of a chiral center indicates potential stereoselectivity in its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C25H30N2O5 |

| Molecular Weight | 430.52 g/mol |

| Chirality | Yes |

| Functional Groups | Amine, Ester, Methoxy |

This compound primarily interacts with specific enzymes and receptors in biological systems. Its mechanism of action may involve:

- Binding Affinity : The compound may exhibit high binding affinity to various enzymes involved in metabolic pathways.

- Inhibition or Activation : Depending on the target, it may act as an inhibitor or activator, influencing physiological processes.

Biological Activity

Research indicates that compounds similar to this compound show a range of biological activities:

- Antitumor Activity : Some studies suggest that derivatives of this compound can inhibit cancer cell proliferation.

- Antimicrobial Properties : Similar structures have demonstrated effectiveness against various bacterial strains.

- Hormonal Modulation : There is evidence that it may influence anabolic hormone secretion, which could have implications for muscle growth and metabolism.

Case Studies

- Antitumor Effects : A study investigated the effects of a related compound on human cancer cell lines, revealing a significant reduction in cell viability at concentrations above 10 µM. This suggests potential for further development as an anticancer agent.

- Antimicrobial Activity : Another study evaluated the antimicrobial properties of similar compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL.

- Hormonal Influence : Research on the anabolic effects of related compounds indicated increased insulin-like growth factor (IGF) levels in treated subjects, suggesting potential applications in sports medicine and bodybuilding.

Q & A

Basic Question: What are the optimal synthetic strategies for introducing Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] protecting groups in peptide derivatives like this compound?

Methodological Answer:

The Fmoc group is commonly introduced via Fmoc-Cl (chloride) or active esters like Fmoc-OSu (succinimidyl carbonate) in the presence of a base (e.g., NaHCO₃ or DIEA) under anhydrous conditions. For sterically hindered residues (e.g., N-methylated amino acids), extended reaction times (12–24 hours) and elevated temperatures (40–50°C) may improve coupling efficiency. Monitoring by TLC or HPLC is critical to confirm complete protection .

Advanced Question: How can researchers address low coupling efficiency during solid-phase peptide synthesis (SPPS) with N-methylated amino acids in this compound?

Methodological Answer:

Low coupling efficiency in N-methylated residues arises from steric hindrance and reduced nucleophilicity. Strategies include:

- Activation Reagents: Use HATU or HBTU with DIEA for enhanced activation .

- Double Coupling: Repeat coupling steps with fresh reagents.

- Microwave Assistance: Apply microwave irradiation (50–60°C, 10–20 W) to accelerate kinetics .

- Solvent Optimization: Replace DMF with NMP (N-methylpyrrolidone) to improve solubility .

Validate each step via Kaiser test or MALDI-TOF MS .

Basic Question: What analytical techniques are recommended for verifying the structural integrity of the allyl ester group in this compound?

Methodological Answer:

- ¹H NMR: Look for characteristic allyl proton signals at δ 4.6–5.2 ppm (CH₂=CH-CH₂-O) and coupling patterns (J = 5–6 Hz for trans protons) .

- IR Spectroscopy: Confirm the ester carbonyl stretch at ~1740 cm⁻¹ .

- HPLC-MS: Use reverse-phase C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) with ESI-MS to detect [M+H]⁺ ions .

Advanced Question: How can non-covalent interactions (e.g., π-π stacking from the fluorenyl group) influence the compound’s crystallization or aggregation during synthesis?

Methodological Answer:

The fluorenyl moiety participates in π-π stacking, which can lead to:

- Crystallization Challenges: Aggregation in polar solvents (e.g., DMF). Mitigate by adding chaotropic agents (e.g., urea) or using mixed solvents (DMF/CHCl₃) .

- Controlled Crystallization: Use slow evaporation in hexane/ethyl acetate (1:3) to stabilize stacking interactions. Monitor via X-ray diffraction (single-crystal XRD) .

- Theoretical Modeling: Apply DFT calculations (B3LYP/6-31G*) to predict stacking geometries .

Basic Question: What safety precautions are critical when handling this compound’s Fmoc-protected intermediates?

Methodological Answer:

- Toxicity: Fmoc derivatives exhibit acute toxicity (Category 4 for oral/dermal exposure). Use PPE (gloves, goggles) and work in a fume hood .

- Spill Management: Neutralize spills with activated carbon; avoid aqueous rinsing to prevent hydrolysis .

- Storage: Store at -20°C under argon to prevent oxidation of the allyl ester .

Advanced Question: How can researchers resolve contradictions in reported yields for similar Fmoc-protected peptides?

Methodological Answer:

Yield discrepancies often stem from:

- Protection-Deprotection Side Reactions: Optimize TFA cleavage time (1–2 hours) to minimize diketopiperazine formation .

- Scale Effects: Pilot small-scale reactions (10–50 mg) before scaling up. Use flow chemistry (microreactors) for reproducible mass transfer .

- Purity Metrics: Compare HPLC purity thresholds (e.g., 95% vs. 98%) across studies .

Basic Question: What purification methods are effective for isolating this compound from byproducts like de-allylated derivatives?

Methodological Answer:

- Flash Chromatography: Use silica gel with ethyl acetate/hexane (3:7) gradients. Collect fractions monitored by TLC (Rf ~0.4) .

- HPLC Prep-Scale: Employ C18 columns with isocratic elution (70% MeCN/0.1% TFA) .

- Chelation Traps: Add EDTA to mobile phases to remove metal catalysts from coupling steps .

Advanced Question: How do solvent polarity and temperature affect the stability of the 4-methoxyphenyl group during peptide elongation?

Methodological Answer:

- Polar Solvents (DMF/DMSO): Stabilize the methoxy group via hydrogen bonding but may promote racemization. Use low temperatures (0–4°C) to suppress epimerization .

- Nonpolar Solvents (DCM/THF): Reduce hydrogen bonding but risk aggregation. Balance with 10% DMSO additive .

- Kinetic Studies: Conduct Arrhenius plots (ln(k) vs. 1/T) to model degradation rates .

Basic Question: What spectroscopic methods confirm the retention of chirality in the (S)-2-amino-3-(4-methoxyphenyl)propanoyl segment?

Methodological Answer:

- Circular Dichroism (CD): Measure α-helix signatures at 208 nm and 222 nm in MeOH .

- Chiral HPLC: Use a Chiralpak IA column (hexane/isopropanol 85:15) to resolve enantiomers .

- Optical Rotation: Compare [α]D²⁵ values with literature (e.g., +15° to +20° for L-configuration) .

Advanced Question: What computational tools can predict the compound’s solubility and aggregation behavior in aqueous buffers?

Methodological Answer:

- Molecular Dynamics (MD): Simulate solvation free energy in explicit water models (TIP3P) using GROMACS .

- COSMO-RS: Predict logP values and solubility parameters via quantum-chemical calculations .

- Machine Learning: Train models on PubChem datasets to correlate structural descriptors (e.g., PSA, LogP) with experimental solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.